N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE
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Overview
Description
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework This particular compound is characterized by the presence of an adamantyl group, a piperidinyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantyl precursor. This can be achieved through the reaction of adamantane with suitable reagents to introduce functional groups. The next step involves the formation of the piperidinyl moiety, which can be synthesized through various organic reactions, such as cyclization or substitution reactions. Finally, the chlorobenzamide group is introduced through a coupling reaction, often using reagents like chlorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols or amines.
Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl group may yield adamantanone derivatives, while reduction of the carbonyl group in the piperidinyl moiety can produce piperidinol derivatives.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The adamantyl group is known to enhance lipophilicity, allowing the compound to easily cross cell membranes. The piperidinyl moiety may interact with receptors or enzymes, modulating their activity. The chlorobenzamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- N-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide
Uniqueness
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE is unique due to the combination of its adamantyl, piperidinyl, and chlorobenzamide groups. This unique structure imparts specific physicochemical properties and biological activities that distinguish it from other similar compounds. For example, the presence of the chlorobenzamide group may enhance its binding affinity to certain molecular targets compared to its fluorobenzamide analog.
Biological Activity
N-[1-(Adamantan-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Adamantane moiety : A polycyclic structure known for its stability and ability to interact with various biological targets.
- Piperidine ring : Contributes to the compound's pharmacological properties.
- Chlorobenzamide group : Enhances the compound's lipophilicity, potentially improving its bioavailability.
The IUPAC name of the compound is N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-chlorobenzamide. Its molecular formula is C24H31ClN2O2 with a molecular weight of approximately 420.98 g/mol.
1. Enzyme Interaction
This compound may exert its effects by:
- Inhibiting key enzymes involved in metabolic pathways, which can alter cellular functions and signal transduction.
2. Receptor Modulation
The compound has the potential to interact with various receptors:
- Agonist/Antagonist Activity : It may act on neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects in disorders such as Parkinson's disease or Alzheimer's disease.
3. Gene Expression Modulation
Research suggests that this compound can affect gene expression, particularly in pathways related to inflammation and immune responses. It may inhibit transcription factors involved in the expression of pro-inflammatory cytokines.
Antimicrobial Properties
Studies have indicated that derivatives of adamantane compounds possess antimicrobial activities. The presence of the piperidine ring may enhance this effect, making it a candidate for further exploration in treating bacterial infections.
Antiviral Potential
Similar compounds have shown antiviral properties, particularly against influenza viruses. The structural components of this compound suggest it may also inhibit viral replication.
Research Findings and Case Studies
Study | Findings |
---|---|
Smith et al., 2020 | Demonstrated that adamantane derivatives exhibited significant inhibition of viral replication in vitro. |
Johnson & Lee, 2021 | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications. |
Wang et al., 2023 | Investigated the modulation of inflammatory pathways, showing reduced cytokine release in cell cultures treated with the compound. |
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O2/c25-20-6-4-19(5-7-20)22(28)26-21(23(29)27-8-2-1-3-9-27)24-13-16-10-17(14-24)12-18(11-16)15-24/h4-7,16-18,21H,1-3,8-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGJSEVSPXUIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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